N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Description
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a pyridin-3-ylamino group and an ethylamine linker to a dihydroacenaphthylene-sulfonamide moiety.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,20-9-7-17-4-1-3-16-6-8-19(20)23(16)17)26-14-13-25-21-10-11-22(29-28-21)27-18-5-2-12-24-15-18/h1-5,7,9-12,15,26H,6,8,13-14H2,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLSHWBFUNNOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=NN=C(C=C4)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antimicrobial and enzyme inhibitory effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 366.43 g/mol
- Structural Features : The presence of pyridazine and pyridine rings contributes to its biological activity, while the sulfonamide group is crucial for interaction with various biological targets.
1. Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research has shown that compounds with similar structural features can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . While specific studies on this compound's antimicrobial efficacy remain limited, its structural analogs have demonstrated significant activity against various pathogens.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Sulfonamide derivatives have been extensively studied for their ability to inhibit carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues . For instance, related compounds have shown IC₅₀ values in the nanomolar range against CA II and CA IX, indicating strong inhibitory potential .
3. Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds. For example, certain sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways . The ability of this compound to interact with specific molecular targets suggests it may also possess anticancer activity, warranting further investigation.
Case Studies and Research Findings
A study conducted on structurally related sulfonamide derivatives highlighted their ability to inhibit tumor growth by elevating the pH of the tumor microenvironment, thus enhancing therapeutic efficacy . This mechanism could potentially be applicable to this compound.
Table 1: Summary of Biological Activities of Related Compounds
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymes : The sulfonamide group likely interacts with the active sites of target enzymes such as carbonic anhydrases.
- Modulation of Signaling Pathways : Its interaction with proteins involved in cell signaling could alter cellular responses, particularly in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Patent Literature
Evidence from patent literature (2019) highlights structurally related compounds, such as:
- N-(4-(6-(Benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid
- N-(4-(6-(3-Chlorbenzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid
These analogues share a pyridine/pyridazine backbone but differ in substituents and appended groups. Key distinctions include:
Core Heterocycle: The target compound uses a pyridazine ring, whereas the patented analogues incorporate quinoline scaffolds.
Functional Groups: Chlorobenzyloxy and pyridin-4-yloxy groups in the analogues may enhance lipophilicity compared to the pyridin-3-ylamino group in the target compound .
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, comparisons with sulfonamide-based drugs suggest:
- Enzyme Inhibition : Sulfonamides often inhibit carbonic anhydrases or proteases. The dihydroacenaphthylene moiety could enhance π-π stacking with enzyme active sites.
- Bioavailability : The ethylamine linker may improve aqueous solubility relative to bulkier substituents in the patented analogues.
Data Table: Key Structural and Hypothetical Properties
| Feature | Target Compound | Patent Analogues |
|---|---|---|
| Core Structure | Pyridazine + dihydroacenaphthylene-sulfonamide | Quinoline + acetamid-piperidine |
| Key Substituents | Pyridin-3-ylamino, sulfonamide | Chlorobenzyloxy, pyridin-4-yloxy, cyano |
| Molecular Weight (est.) | ~450-500 g/mol | ~550-600 g/mol |
| Hypothetical LogP | Moderate (due to sulfonamide polarity) | Higher (lipophilic benzyloxy/chloro groups) |
| Potential Targets | Enzymes (e.g., carbonic anhydrases) | Kinases or GPCRs (inferred from quinoline scaffolds) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
